2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid
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Overview
Description
2-chloro-5-[2-[1-(2-pyridinyl)ethylidene]hydrazinyl]benzoic acid is a member of benzoic acids and an organohalogen compound.
Scientific Research Applications
Occupational Health and Safety
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid has been associated with occupational health concerns. A study highlighted cases of occupational respiratory diseases and urticaria related to benzoic acid derivatives, indicating potential IgE-mediated sensitization or respiratory diseases related to agents like benzoic acid derivatives. Workers in certain industries may be at risk of occupational asthma, rhinitis, and urticaria when exposed to such compounds (Suojalehto et al., 2015).
Dentistry
Benzoic acid, a derivative of this compound, has shown efficacy in denture cleansing. A study compared the efficacy of benzoic acid denture soaks against colonization of Candida albicans with chlorhexidine gluconate, a commonly used denture cleanser. The results indicated that benzoic acid might be more effective than chlorhexidine gluconate in inhibiting the colonization of C. albicans on denture surfaces (Arafa, 2016).
Detoxification and Metabolism
Benzoic acid, closely related to this compound, is widely used as a preservative in food products. A metabolomics study on the detoxification of benzoic acid through glycine conjugation revealed a high degree of inter-individual variation in detoxification. The study suggests that glycine conjugation does not deplete glycine but is supplemented by glycine regeneration, maintaining glycine homeostasis during detoxification (Irwin et al., 2016).
Skin Care and Dermatology
2-Hydroxy-5-octanoyl benzoic acid, a molecule related to this compound, has shown potential in limiting age-related skin damage. A study evaluating its effects on young and older women's skin found that topical application of this compound could lead to significant improvements in certain epidermal and dermal manifestations of aging, keeping the biologic modifications within physiological limits close to the characteristics of young skin (Avila-Camacho et al., 1998).
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12ClN3O2/c1-9(13-4-2-3-7-16-13)17-18-10-5-6-12(15)11(8-10)14(19)20/h2-8,18H,1H3,(H,19,20)/b17-9+ |
InChI Key |
KZRTWLMCNWJAEY-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=CC=N2 |
SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=CC=N2 |
solubility |
34.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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